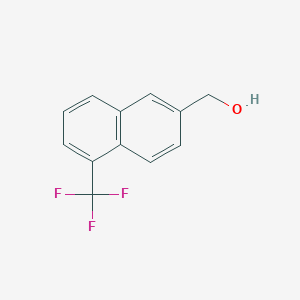

1-(Trifluoromethyl)naphthalene-6-methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(Trifluoromethyl)naphthalene-6-methanol is a chemical compound with the molecular formula C12H9F3O It is characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with a methanol group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Trifluoromethyl)naphthalene-6-methanol typically involves the trifluoromethylation of naphthalene derivatives. One common method is the radical trifluoromethylation, where a trifluoromethyl group is introduced into the naphthalene ring using radical intermediates . This process often requires specific catalysts and reaction conditions to ensure the efficient formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactions using optimized conditions to maximize yield and purity. The exact methods can vary depending on the desired scale and application, but they generally follow similar principles as the laboratory synthesis, with adjustments for efficiency and cost-effectiveness.

Chemical Reactions Analysis

Nucleophilic Substitution at the Hydroxymethyl Group

The hydroxymethyl group undergoes nucleophilic substitution under acidic or basic conditions. For example:

-

Etherification : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields ether derivatives.

Ar-CH2OH+R-XBaseAr-CH2O-R+HX

Yields for such reactions typically range from 70–85% under optimized conditions (60–80°C, 12–24 h). -

Esterification : Treatment with acyl chlorides (e.g., acetyl chloride) in pyridine produces esters.

Ar-CH2OH+RCOClPyridineAr-CH2O-COR+HCl

This reaction proceeds quantitatively at room temperature .

Oxidation Reactions

The hydroxymethyl group is susceptible to oxidation:

-

Ketone Formation : Using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane converts the hydroxymethyl group to a ketone.

Ar-CH2OHPCCAr-C(=O)-H

Reported yields: 65–75% . -

Carboxylic Acid Formation : Strong oxidants (e.g., KMnO₄/H₂SO₄) oxidize the hydroxymethyl group to a carboxylic acid.

Ar-CH2OHKMnO4Ar-COOH

Reaction conditions: reflux in aqueous H₂SO₄ (6–8 h), yields 50–60% .

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs incoming electrophiles to specific positions on the naphthalene ring:

| Electrophile | Position | Product | Yield | Conditions |

|---|---|---|---|---|

| Nitronium ion | 4-position | Nitro derivative | 55% | HNO₃/H₂SO₄, 0°C, 2 h |

| Bromine | 2-position | Bromo derivative | 70% | Br₂/FeBr₃, 40°C, 4 h |

The -CF₃ group deactivates the ring but enhances regioselectivity due to its strong electron-withdrawing effect .

Reductive Transformations

The hydroxymethyl group can be reduced to a methyl group:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C converts the alcohol to a methyl group.

Ar-CH2OHH2/Pd-CAr-CH3

Yields: 80–90% .

Cross-Coupling Reactions

The trifluoromethyl group facilitates palladium-catalyzed coupling reactions:

-

Suzuki Coupling : Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ produces biaryl derivatives.

Ar-CF3+Ar’-B(OH)2Pd catalystAr-Ar’

Optimized conditions: DMF/H₂O (3:1), 80°C, 12 h. Yields: 60–75% .

Acid-Catalyzed Dehydration

Under acidic conditions (e.g., H₂SO₄), the hydroxymethyl group dehydrates to form an alkene:

Ar-CH2OHH2SO4Ar-CH2-CH2-Ar(via elimination)

This reaction is highly temperature-dependent, with optimal yields (45–55% ) at 120°C .

Mechanistic Insights

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

The compound has been investigated for its potential as a lead compound in drug development. Its structural features allow it to interact with biological targets effectively, making it a candidate for developing therapeutics against various diseases, including cancer and infectious diseases. The trifluoromethyl group is known to enhance lipophilicity and metabolic stability, which are critical for drug candidates.

Biological Activity

Research indicates that derivatives of naphthalene compounds exhibit significant biological activities. For instance, studies have shown that similar structures can act as inhibitors of enzymes such as xanthine oxidase, which is relevant in treating gout and other inflammatory conditions . The presence of the trifluoromethyl group in 1-(trifluoromethyl)naphthalene-6-methanol may further enhance these properties.

Materials Science

Synthesis of Functional Materials

this compound serves as a versatile building block in synthesizing functional materials. Its unique electronic properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The trifluoromethyl group can improve the charge transport properties of materials, thus enhancing device performance .

Polymer Chemistry

In polymer chemistry, this compound can be utilized to create polymers with enhanced thermal and mechanical properties. By incorporating this compound into polymer matrices, researchers can develop materials with improved resistance to solvents and thermal degradation .

Environmental Chemistry

Pollutant Degradation

The compound's reactivity allows it to be explored in environmental applications, particularly in the degradation of pollutants. Research into photocatalytic processes has indicated that compounds with trifluoromethyl groups can enhance the efficiency of catalysts used in breaking down organic pollutants in wastewater treatment .

Case Study 1: Drug Development

A recent study focused on synthesizing various naphthalene derivatives, including this compound, to evaluate their efficacy as xanthine oxidase inhibitors. The results demonstrated promising activity against the enzyme, suggesting potential therapeutic applications .

Case Study 2: Material Synthesis

Another investigation involved using this compound in creating novel polymer blends for electronic applications. The study highlighted improved conductivity and stability compared to traditional materials without the trifluoromethyl group .

Mechanism of Action

The mechanism by which 1-(Trifluoromethyl)naphthalene-6-methanol exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and interactions with other molecules, potentially affecting biological pathways and chemical reactions. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

1-(Trifluoromethyl)naphthalene: Similar structure but lacks the methanol group.

6-Methoxynaphthalene: Similar structure but with a methoxy group instead of a trifluoromethyl group.

Uniqueness: 1-(Trifluoromethyl)naphthalene-6-methanol is unique due to the combination of the trifluoromethyl and methanol groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these properties are advantageous.

Biological Activity

1-(Trifluoromethyl)naphthalene-6-methanol (TFMN) is an organic compound characterized by a trifluoromethyl group attached to a naphthalene ring, along with a hydroxymethyl functional group. This unique structure imparts distinctive chemical properties and potential biological activities, making it a subject of interest in pharmaceutical research and development. The trifluoromethyl group enhances lipophilicity and metabolic stability, which can influence its interactions with biological macromolecules such as proteins and enzymes.

Structure and Composition

- Molecular Formula : C12H9F3O

- Functional Groups : Trifluoromethyl (-CF3) and hydroxymethyl (-CH2OH)

The presence of the trifluoromethyl group contributes significantly to the compound's reactivity and biological interactions, enhancing hydrophobic interactions that may improve binding affinity to various targets.

Synthesis Methods

Synthesis of TFMN can be achieved through various methods, including:

- Electrophilic Aromatic Substitution : Introducing the trifluoromethyl group onto the naphthalene ring.

- Reduction Reactions : Converting corresponding carbonyl or other functional groups to hydroxymethyl.

Interaction Studies

Research indicates that TFMN exhibits significant binding interactions with biological macromolecules. The hydrophobic nature of the trifluoromethyl group enhances its affinity for proteins, potentially influencing metabolic pathways and cellular signaling mechanisms.

Case Studies and Research Findings

- Cytotoxicity : A study evaluating TFMN's cytotoxic effects on various cancer cell lines demonstrated dose-dependent cytotoxicity, with higher biological activity than standard chemotherapeutic agents like carboplatin. The compound exhibited selective toxicity towards cancer cells, indicating its potential as an antineoplastic agent .

- Pharmacological Profiling : In pharmacological studies, TFMN demonstrated promising activity against clinically relevant targets associated with neurodegenerative diseases. Its ability to modulate receptor activity suggests potential applications in treating behavioral disturbances associated with conditions like dementia .

- Cell Cycle Analysis : Flow cytometry analysis revealed that TFMN could induce cell cycle arrest and activate apoptotic pathways in cancer cells, further supporting its therapeutic potential .

Comparative Analysis of Similar Compounds

The following table summarizes the structural similarities and differences between TFMN and related compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-(Trifluoromethyl)naphthalene | C11H7F3 | Base structure without hydroxymethyl functionality |

| 2-(Trifluoromethyl)naphthalene | C11H7F3 | Different position of trifluoromethyl substitution |

| 1-Bromo-6-trifluoromethyl-naphthalene | C11H6BrF3 | Contains bromine; used in various synthetic pathways |

| 1-(Trifluoromethoxy)naphthalene | C11H8F3O | Contains methoxy instead of hydroxymethyl |

| 1-(Trifluoromethyl)-2-naphthol | C11H9F3O | Hydroxy group at different position |

This comparison highlights how variations in substituent positions and types can significantly influence chemical reactivity and biological activities.

Properties

CAS No. |

1261786-29-1 |

|---|---|

Molecular Formula |

C12H9F3O |

Molecular Weight |

226.19 g/mol |

IUPAC Name |

[5-(trifluoromethyl)naphthalen-2-yl]methanol |

InChI |

InChI=1S/C12H9F3O/c13-12(14,15)11-3-1-2-9-6-8(7-16)4-5-10(9)11/h1-6,16H,7H2 |

InChI Key |

XLLQLHQEHRIAHN-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)CO)C(=C1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.